

Toxicological Profile of m-Cresyl Benzoate: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Benzoic acid, 3-methylphenyl ester*

Cat. No.: *B355533*

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Disclaimer: Direct toxicological data for m-cresyl benzoate is limited. This document provides a toxicological profile based on a read-across approach from its expected hydrolysis products, m-cresol and benzoic acid. This methodology is consistent with assessments of similar ester compounds. It is anticipated that m-cresyl benzoate is rapidly hydrolyzed in vivo by esterase enzymes to yield m-cresol and benzoic acid.[1][2]

Executive Summary

This technical guide provides a comprehensive overview of the toxicological profile of m-cresyl benzoate. Employing a scientifically justified read-across approach, this document details the toxicological properties of its constituent hydrolysis products: m-cresol and benzoic acid. The guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the acute, sub-chronic, genetic, and reproductive toxicity of these compounds. Key data is presented in structured tables for ease of comparison, and detailed experimental protocols for pivotal studies are provided. Furthermore, metabolic pathways and the read-across rationale are visualized using Graphviz diagrams to facilitate understanding.

Read-Across Rationale

The toxicological assessment of m-cresyl benzoate is predicated on its anticipated rapid hydrolysis to m-cresol and benzoic acid by ubiquitous esterase enzymes in the body. This approach is scientifically sound as the systemic exposure will be to the hydrolysis products

rather than the parent ester. The overall toxicity of m-cresyl benzoate can therefore be inferred from the well-characterized toxicological profiles of m-cresol and benzoic acid.

Caption: Logical workflow for the read-across toxicological assessment of m-cresyl benzoate.

Toxicological Profile of m-Cresol

Acute Toxicity

m-Cresol exhibits moderate acute toxicity via the oral route.

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	242 mg/kg	[3] [4] [5] [6]
LD50	Rabbit	Dermal	2050 mg/kg	[3] [4]

Repeated Dose Toxicity

The primary effects observed in repeated-dose studies with m-cresol include effects on body weight and clinical signs of neurotoxicity at higher doses.

Study Duration	Species	Route	NOAEL	Key Findings	Reference
13 Weeks	Rat	Gavage	50 mg/kg/day	Decreased body weight and clinical signs (lethargy, tremors) at ≥ 150 mg/kg/day.	[7]
28 Days	Rat	Feed	90-95 mg/kg/day	Hyperplasia and hyperkeratosis of the esophageal epithelium at ≥ 260 mg/kg/day in a m/p-cresol mixture.	[1]

Genotoxicity

The weight of evidence suggests that m-cresol is not genotoxic in vivo.

Tech Support

Benzoic acid has low acute toxicity.

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	1700 - 3040 mg/kg	[8][9][10]
LD50	Mouse	Oral	1940 - 2370 mg/kg	[8][11]
LD50	Rabbit	Dermal	>2000 mg/kg	[8][10]

Repeated Dose Toxicity

Repeated dose studies indicate low systemic toxicity for benzoic acid, with effects such as reduced weight gain and organ weight changes occurring at high doses.

Study Duration	Species	Route	NOAEL	Key Findings	Reference
90 Days	Rat	Oral	800 mg/kg/day	Increased mortality, reduced weight gain, and liver and kidney effects at higher doses.	[12] [13]
3 Generations	Rat	Diet	500 mg/kg/day	No adverse effects on growth, lifespan, or reproduction.	[8]
4 Weeks	Rat	Inhalation	≤ 0.025 mg/L	Upper respiratory tract irritation at >250 mg/m ³ .	[10]

Genotoxicity

Benzoic acid is not considered to be genotoxic in vivo. While some in vitro assays have shown equivocal or weakly positive results, in vivo studies have been consistently negative.

Assay	System	Metabolic Activation	Result	Reference
Ames Test	S. typhimurium	With & Without	Negative	[12][14]
In vitro Chromosome Aberration	Human Lymphocytes	Without	Weakly Positive at high concentrations	[15]
In vivo Cytogenetic/Micronucleus	Animal	In vivo	Negative	[8][12]

Carcinogenicity

Long-term studies in animals have not shown any evidence of carcinogenicity for benzoic acid or its sodium salt.[8][16] It is classified as Group D (not classifiable as to human carcinogenicity) by the U.S. EPA.[17][18]

Reproductive and Developmental Toxicity

Benzoic acid does not demonstrate reproductive or developmental toxicity at doses that are not maternally toxic.

| Study Type | Species | Route | NOAEL | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | 4 Generations | Rat | Diet | 500 mg/kg/day | No adverse effects on reproduction or offspring. | [16][19] | | Developmental | Rat, Mouse, Rabbit, Hamster | Gavage | 500 mg/kg/day | No teratogenic effects. Fetal effects only seen at maternally toxic doses. | [19] | | EOGRT (OECD 443) | Rat | Diet | 1000 mg/kg/day | No adverse effects on reproductive parameters, offspring survival, growth, or neurobehavioral endpoints. | [20][21] |

Experimental Protocols

OECD TG 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents

This guideline is used to characterize the toxicity of a substance following 90 days of repeated oral administration.

- **Test Animals:** Typically young, healthy Sprague-Dawley rats.
- **Group Size:** At least 10 males and 10 females per dose group.
- **Dose Levels:** A control group and at least three dose levels are used. The highest dose should induce some toxic effects but not mortality, while the lowest dose should not produce any evidence of toxicity.
- **Administration:** The test substance is administered daily by gavage or in the diet/drinking water for 90 days.
- **Observations:** Include daily clinical observations, weekly body weight and food/water consumption measurements, ophthalmological examinations, and detailed hematology and clinical biochemistry at termination.
- **Pathology:** A full necropsy is performed on all animals. Organ weights are recorded, and a comprehensive list of tissues is preserved for histopathological examination.

NTP TR-550: Feed Study Protocol (m/p-Cresol)

This protocol was used for the 2-year toxicology and carcinogenesis studies of a 60:40 mixture of m- and p-cresol.[\[11\]](#)

- **Test Animals:** Male F344/N rats and female B6C3F1 mice.
- **Group Size:** 50 animals per sex per group.
- **Dose Levels:** For rats: 0, 1,500, 5,000, or 15,000 ppm in feed. For mice: 0, 1,000, 3,000, or 10,000 ppm in feed.
- **Administration:** The test substance was mixed into the feed and provided ad libitum for 104-105 weeks.
- **Observations:** Animals were observed twice daily for morbidity and mortality. Body weights were recorded weekly for the first 13 weeks and then monthly.
- **Pathology:** Complete necropsies and microscopic examinations of a comprehensive set of tissues were performed on all animals.

OECD TG 443: Extended One-Generation Reproductive Toxicity Study (EOGRT)

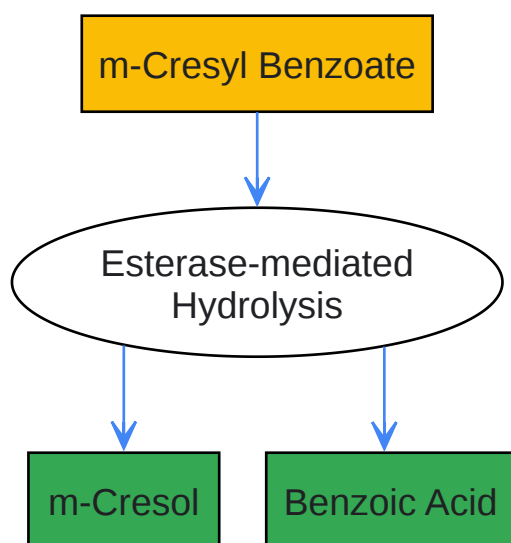
This study is designed to evaluate the effects of a substance on fertility and development, including potential effects on the developing nervous and immune systems.^[9]

- **Parental Generation (F0):** Groups of mated rats are administered the test substance from before mating, through gestation, and until the weaning of their offspring (F1).
- **First Filial Generation (F1):** Offspring are exposed from conception through adulthood. Selected F1 animals are assigned to different cohorts to assess reproductive performance (mating to produce an F2 generation) and potential developmental neurotoxicity and immunotoxicity.
- **Endpoints:** Include reproductive performance of the F0 and F1 generations (e.g., mating, fertility, gestation length), offspring viability, growth, and development. Detailed neurobehavioral and immunological assessments are conducted on the F1 generation.
- **Pathology:** Comprehensive necropsies and histopathological examinations are performed on F0 and F1 animals, with a focus on the reproductive organs.

Metabolic Pathways

Hydrolysis of m-Cresyl Benzoate

m-Cresyl benzoate is expected to undergo hydrolysis catalyzed by esterases, primarily in the liver and plasma, to yield m-cresol and benzoic acid.

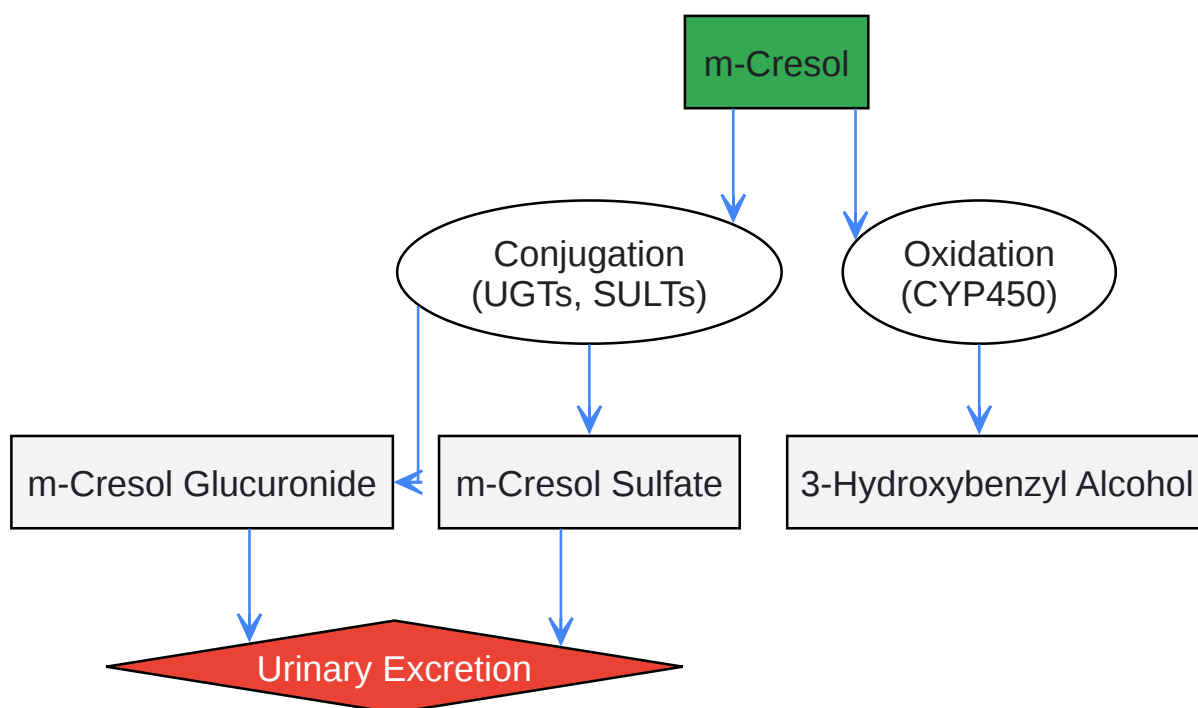


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Caption: In vivo hydrolysis of m-cresyl benzoate.

Metabolism of m-Cresol

The primary metabolic pathway for m-cresol involves conjugation with glucuronic acid and sulfate. A minor pathway involves oxidation of the methyl group.[3]

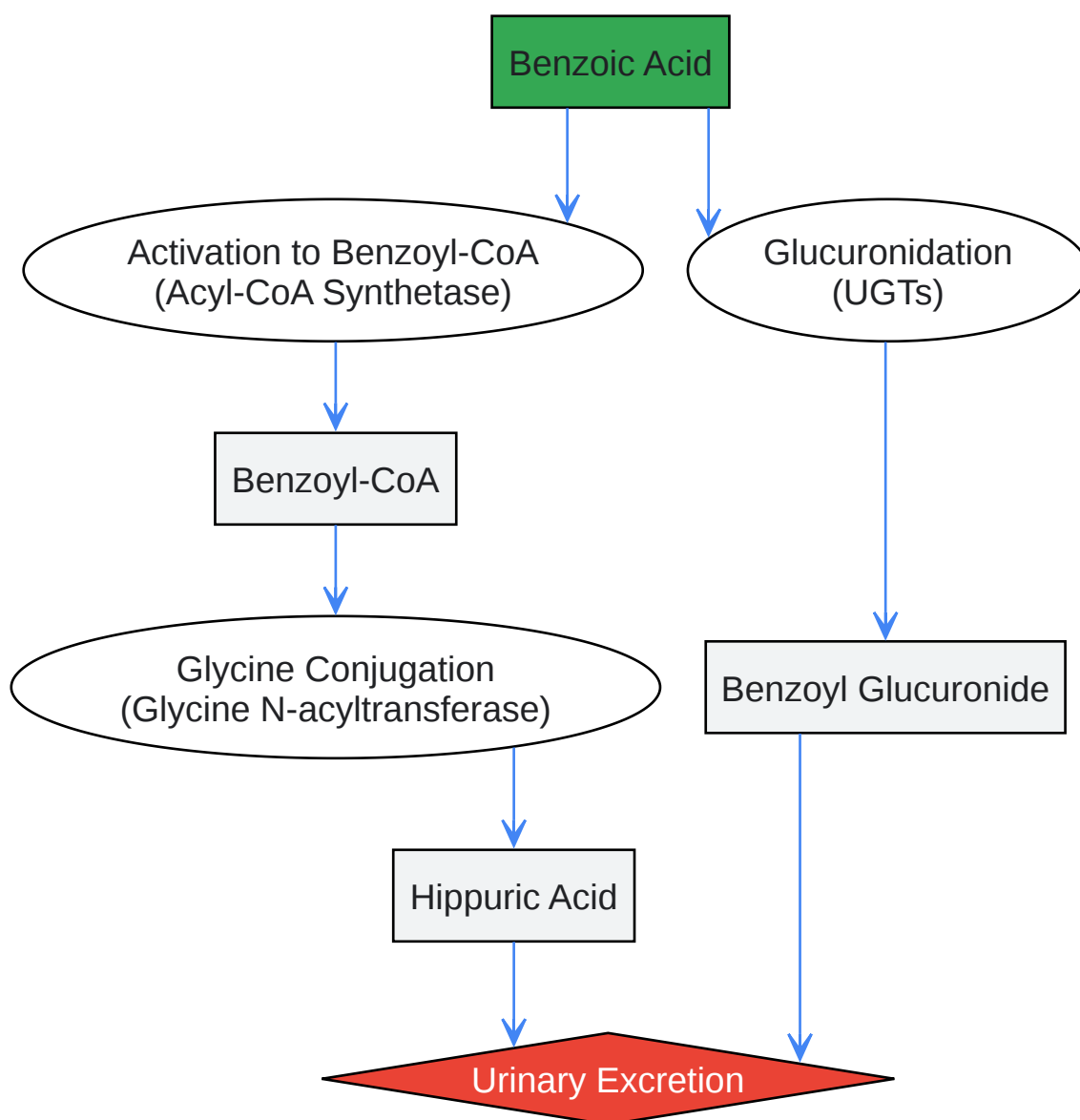


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Caption: Metabolic pathways of m-cresol.

Metabolism of Benzoic Acid

Benzoic acid is primarily metabolized in the liver through conjugation with glycine to form hippuric acid, which is then rapidly excreted in the urine. A minor pathway involves conjugation with glucuronic acid.

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Caption: Metabolic pathways of benzoic acid.

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